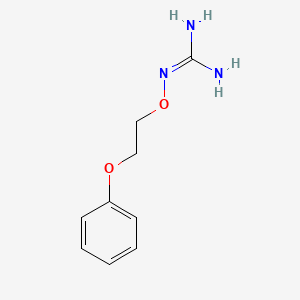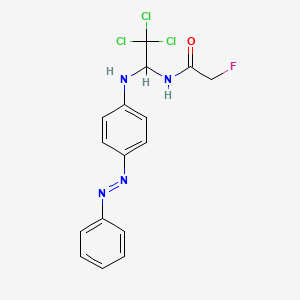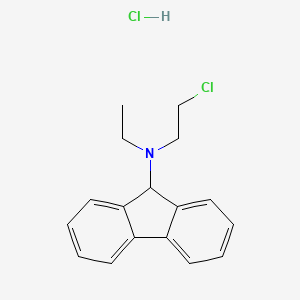
Guanidine, (2-phenoxyethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, (2-phenoxyethoxy)-, typically involves the reaction of an amine with an activated guanidine precursor. One common method is the reaction of 2-phenoxyethanol with guanidine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of guanidine derivatives often involves the use of thiourea derivatives as guanidylating agents. These methods can be catalyzed by transition metals or involve the use of coupling reagents to facilitate the reaction . The choice of method depends on the desired yield and purity of the final product.
化学反応の分析
Types of Reactions
Guanidine, (2-phenoxyethoxy)-, can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyacetic acid derivatives, while reduction may produce the corresponding amine derivatives .
科学的研究の応用
Guanidine, (2-phenoxyethoxy)-, has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of guanidine-containing compounds.
Biology: This compound can be used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: It is used in the production of polymers and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of guanidine, (2-phenoxyethoxy)-, involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form stable complexes with nucleophiles and electrophiles, facilitating various chemical reactions. In biological systems, it can interact with enzymes and proteins, influencing their activity and function .
類似化合物との比較
Similar Compounds
N-(2-phenoxyethyl)guanidine: Similar in structure but with an ethyl group instead of an ethoxy group.
N-(3-phenoxypropyl)guanidine: Contains a propyl group, offering different steric and electronic properties.
N-(2,6-dichlorobenzylideneamino)guanidine: Features a dichlorobenzylidene group, providing unique reactivity and applications.
Uniqueness
Guanidine, (2-phenoxyethoxy)-, is unique due to its specific phenoxyethoxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with biological molecules or in reactions where the phenoxyethoxy group provides a synthetic advantage .
特性
CAS番号 |
714-20-5 |
|---|---|
分子式 |
C9H13N3O2 |
分子量 |
195.22 g/mol |
IUPAC名 |
2-(2-phenoxyethoxy)guanidine |
InChI |
InChI=1S/C9H13N3O2/c10-9(11)12-14-7-6-13-8-4-2-1-3-5-8/h1-5H,6-7H2,(H4,10,11,12) |
InChIキー |
KOZRFROHEABTDK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OCCON=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2,4-dichlorophenyl)-4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11996299.png)




![2-(2,4-dimethylphenoxy)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11996318.png)


![4-[(E)-{[3-(4-tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]benzoic acid](/img/structure/B11996334.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11996342.png)
![Ethyl 2-({[2-(2-pyridinylmethylene)hydrazino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11996350.png)

![Methyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11996362.png)
![5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11996372.png)
